molecular formula C23H18ClNO4S B10966258 (4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one

(4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B10966258
M. Wt: 439.9 g/mol
InChI Key: MKBPZRQBGGTNQS-WOJGMQOQSA-N
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Description

“4-((E)-1-{3-CHLORO-5-METHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(2-THIENYL)-1,3-OXAZOL-5(4H)-ONE” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((E)-1-{3-CHLORO-5-METHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(2-THIENYL)-1,3-OXAZOL-5(4H)-ONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thienyl group: This step may involve a coupling reaction using reagents such as thiophene and a suitable catalyst.

    Substitution reactions: The chloromethoxyphenyl and methoxybenzyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of high-purity reagents: .

    Controlled reaction temperatures and pressures: .

    Efficient purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“4-((E)-1-{3-CHLORO-5-METHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(2-THIENYL)-1,3-OXAZOL-5(4H)-ONE” can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research may focus on evaluating the biological activity of this compound against different pathogens or cancer cell lines.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. For example, it may be studied as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “4-((E)-1-{3-CHLORO-5-METHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(2-THIENYL)-1,3-OXAZOL-5(4H)-ONE” involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-((E)-1-{3-CHLORO-5-METHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(2-THIENYL)-1,3-OXAZOL-5(4H)-ONE: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other oxazole derivatives. Its combination of functional groups allows for diverse interactions with biological targets, making it a compound of interest in various fields of research.

Properties

Molecular Formula

C23H18ClNO4S

Molecular Weight

439.9 g/mol

IUPAC Name

(4E)-4-[[3-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

InChI

InChI=1S/C23H18ClNO4S/c1-14-5-3-6-15(9-14)13-28-21-17(24)10-16(12-19(21)27-2)11-18-23(26)29-22(25-18)20-7-4-8-30-20/h3-12H,13H2,1-2H3/b18-11+

InChI Key

MKBPZRQBGGTNQS-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)OC(=N3)C4=CC=CS4)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)OC(=N3)C4=CC=CS4)OC

Origin of Product

United States

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